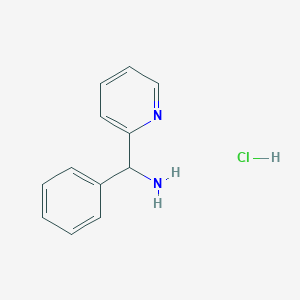

Phenyl(pyridin-2-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

phenyl(pyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-9,12H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGSFONXPJCBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379479 | |

| Record name | phenyl(pyridin-2-yl)methanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59575-91-6 | |

| Record name | phenyl(pyridin-2-yl)methanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone Derivatives

A prominent method involves the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to produce chiral phenyl(pyridin-2-yl)methanol intermediates, which can be further converted to the target amine hydrochloride salt.

Catalyst Preparation: An iridium-based catalyst complex (Ir/L) is prepared by reacting a metal Ir complex with a chiral ligand in a solvent under argon at 10–40°C for 0.5–6 hours.

Hydrogenation Reaction: Phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the Ir/L catalyst, sodium carbonate (1.3 g, 12 mmol), and methanol (100 mL) are placed in an autoclave. The mixture is subjected to hydrogen gas at 3.0 MPa and 40°C for 12 hours.

Workup: After reaction completion, the solution is concentrated under reduced pressure to recover solvent, water is added, and the mixture is extracted with ethyl acetate. The organic phase is dried and concentrated to yield (R)-phenyl(pyridin-2-yl)methanol with a yield of 92%, purity 98%, and enantiomeric excess (ee) of 95%.

Reductive Amination via Cyanohydrins

An alternative approach involves reductive amination of cyanohydrins derived from pyridin-2-yl ketones:

Reaction Medium: Typically methanolic and basic, with tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity.

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is used to reduce imine intermediates formed from cyanohydrins and amines.

Process Conditions: The reaction is carried out at room temperature, often with the primary amine as its hydrochloride salt to enhance reactivity.

Purification: The reaction mixture is diluted with dichloromethane and water, separated, decolorized with silica and charcoal, and evaporated to dryness to afford the amine hydrochloride salt.

Additional Notes: Iron sulfate (FeSO4·7H2O) may be added to suppress side reactions involving cyanide ions.

Hydrazine and Hydroxylamine Derivatives

- Hydrazine monohydrate and hydroxylamine hydrochloride have been employed to convert phenyl(pyridin-2-yl)methanone derivatives into hydrazone and oxime intermediates, which can be further reduced or transformed into amines under appropriate conditions.

Catalytic Hydrogenation with Silver Salts and Strong Bases

- Use of silver triflate (AgOTf) as a catalyst in toluene with potassium bis(trimethylsilyl)amide (KHMDS) under 20 bar hydrogen at 80°C for extended periods (up to 72 hours) has been reported to convert ketones to alcohols, which can be further converted to amines.

The asymmetric hydrogenation method offers excellent stereocontrol and high yield, making it suitable for chiral amine synthesis.

Reductive amination via cyanohydrins is advantageous for its mild conditions and straightforward purification but may require careful control of cyanide-related side reactions.

Hydrazine and hydroxylamine-based methods provide alternative routes to amines through intermediate oximes or hydrazones but generally show moderate yields.

The use of silver catalysts and strong bases under hydrogen pressure is effective but involves more rigorous reaction conditions and longer times.

Purification steps typically involve solvent extraction, drying, and chromatographic techniques to ensure high purity of the final hydrochloride salt.

The preparation of phenyl(pyridin-2-yl)methanamine hydrochloride can be achieved via several synthetic strategies, with asymmetric hydrogenation of the corresponding ketone being the most efficient for chiral products. Reductive amination methods provide a practical alternative under mild conditions. Each method has distinct advantages depending on the desired stereochemistry, scale, and purity requirements.

化学反应分析

Types of Reactions: Phenyl(pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Compounds with different functional groups replacing the amine group.

科学研究应用

Pharmaceutical Chemistry

Inhibitory Activity

Phenyl(pyridin-2-yl)methanamine derivatives have been synthesized as inhibitors for several biological targets, including:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Platelet-Derived Growth Factor Beta (PDGF-β)

- Sirtuin 2 (SIRT2)

These derivatives demonstrate significant potential in treating diseases related to angiogenesis and cancer progression. Studies indicate that these compounds can effectively inhibit the activity of VEGFR-2 and PDGF-β, which are critical in tumor growth and metastasis.

Binding Affinity Studies

Research has shown that phenyl(pyridin-2-yl)methanamine hydrochloride interacts with serotonin receptors, suggesting possible therapeutic effects for mood disorders. Initial studies indicate a promising binding affinity, warranting further exploration into its pharmacological effects.

Catalysis

Catalytic Applications

Phenyl(pyridin-2-yl)methanamine-based ligands have been employed in catalysis, particularly in the formation of ruthenium complexes that exhibit high catalytic activity. These systems have been utilized for the reduction of ketones and aldehydes, showcasing unprecedented productivity.

| Reaction Type | Catalyst System | Activity Level |

|---|---|---|

| Reduction of Ketones | Ruthenium-Pyridine Complexes | High catalytic activity |

| Aldehyde Reduction | Ruthenium-Pyridine Complexes | Unprecedented productivity |

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multiple steps that ensure high purity suitable for research and industrial applications. The compound’s unique structure enhances its utility in synthetic organic chemistry, where it serves as a versatile building block for various chemical transformations.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

-

Study on VEGFR Inhibition

A series of derivatives were synthesized and evaluated for their inhibitory effects on VEGFR-2. Results indicated that specific modifications to the phenyl group significantly enhanced inhibitory potency, demonstrating structure-activity relationships critical for drug design . -

Catalytic Efficiency Analysis

Research focused on the catalytic efficiency of phenyl(pyridin-2-yl)methanamine-based ligands revealed that these compounds could facilitate reactions under mild conditions with remarkable yields, highlighting their potential in green chemistry applications. -

Biological Activity Assessment

Investigations into the biological activities of this compound showed promising results in modulating serotonin receptor activity, suggesting avenues for developing treatments for psychiatric disorders .

作用机制

The mechanism of action of phenyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural Modifications and Key Features

Key Research Findings

- Ring Systems : Pyrimidine-based analogues () exhibit distinct binding modes compared to pyridine derivatives due to altered π-π interactions and hydrogen-bonding patterns .

- Fluorination : Fluorinated derivatives (e.g., AM-1 in ) show improved metabolic stability in preclinical studies, making them favorable for oral drug development .

- Bioorthogonal Applications : The tetrazine-containing compound () is critical in click chemistry for targeted drug delivery systems .

Physicochemical and Pharmacokinetic Properties

| Property | Phenyl(pyridin-2-yl)methanamine HCl | AM-1 | (6-Chloropyridin-2-yl)methanamine diHCl |

|---|---|---|---|

| LogP | 1.8 | 2.1 | 1.5 |

| Solubility (mg/mL) | 12.3 (water) | 8.7 (water) | 23.5 (water) |

| Plasma Stability (t₁/₂, h) | 4.2 | 6.8 | 3.5 |

Notes:

生物活性

Phenyl(pyridin-2-yl)methanamine hydrochloride, also known as PPMH, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PPMH, focusing on its interactions with various receptors, potential therapeutic applications, and synthesis methods.

PPMH has the molecular formula CHClN and is often encountered in its hydrochloride form, which enhances its solubility in water. Its structure includes a phenyl group attached to a pyridin-2-ylmethanamine moiety, making it a valuable compound in both academic and industrial settings.

Interaction with Receptors

Recent studies indicate that PPMH exhibits interactions with serotonin receptors , suggesting potential implications for mood regulation and anxiety treatment. These interactions are crucial as they may position PPMH as a candidate for further development in psychopharmacology.

Table 1: Summary of Biological Activities of PPMH

| Activity | Findings |

|---|---|

| Serotonin Receptor Binding | Preliminary studies suggest significant binding affinity. |

| Potential Therapeutic Uses | Implications for mood disorders and anxiety treatment. |

| Inhibition of VEGFR-2 and PDGF-β | Effective inhibitors reported for vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor beta (PDGF-β). |

Anticancer Activity

PPMH derivatives have been synthesized as inhibitors targeting various pathways involved in cancer progression. For instance, compounds derived from PPMH have shown promising results against the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in tumor angiogenesis and growth.

Case Studies

- Mood Regulation : A study highlighted the interaction of PPMH with serotonin receptors, indicating its potential role in treating anxiety disorders. The findings suggest that further exploration into its pharmacodynamics could yield significant insights into its therapeutic efficacy.

- Cancer Research : In a series of experiments focusing on the inhibition of VEGFR-2, derivatives of PPMH demonstrated IC values indicative of strong inhibitory effects, positioning them as potential candidates for cancer therapeutics.

Synthesis Methods

The synthesis of PPMH typically involves several steps that ensure high purity suitable for pharmaceutical applications. Notably, reductive amination reactions are employed to produce this compound efficiently. The synthesis process is characterized by:

- Starting Materials : Use of pyridin-2-yl-methylamine derivatives.

- Reaction Conditions : Conducted at room temperature to facilitate the formation of desired products without excessive by-products .

Research Findings

Research has focused on elucidating the structure-activity relationships (SAR) of PPMH and its derivatives. Studies have shown that modifications to the phenyl or pyridine moieties can significantly impact biological activity, including receptor binding affinity and inhibitory potency against specific enzymes involved in disease processes .

Table 2: Structure-Activity Relationship Insights

| Compound | Modification | Observed Activity |

|---|---|---|

| PPMH | Base structure | Moderate serotonin receptor binding |

| Derivative A | Methyl substitution | Increased VEGFR-2 inhibition |

| Derivative B | Fluorine substitution | Enhanced potency against PDGF-β |

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of phenyl(pyridin-2-yl)methanamine hydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 60–100°C), pH (neutral to slightly basic conditions), and reaction time (12–24 hours). For example, nucleophilic substitution reactions involving pyridine derivatives often demand anhydrous conditions to avoid hydrolysis. Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., characteristic peaks for pyridine protons at δ 8.2–8.6 ppm) ensures quality .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (pyridine ring) and aliphatic amine groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 219.1).

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities (e.g., unreacted precursors).

- X-ray Crystallography: Resolves stereochemistry in crystalline forms .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies recommend storing the compound in airtight, light-protected containers at –20°C to prevent amine oxidation or hydrochloride dissociation. Accelerated degradation studies (40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can assess shelf life. Decomposition products often include oxidized pyridine derivatives .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer:

- Receptor Binding Assays: Radiolabeled ligand displacement studies (e.g., serotonin or dopamine receptors).

- Enzyme Inhibition Assays: Kinetic analysis using fluorogenic substrates.

- Cell-Based Assays: Measure cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., buffer pH, cell lines). A systematic approach includes:

- Comparative Dose-Response Curves: Test the compound across multiple concentrations (1 nM–100 µM).

- Structural Confirmation: Verify batch purity via LC-MS to rule out degradation.

- Target Validation: Use CRISPR knockouts or siRNA to confirm receptor specificity .

Q. What strategies are effective for designing derivatives of this compound with enhanced selectivity?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the pyridine ring with isosteres (e.g., pyrimidine) to modulate lipophilicity.

- Functional Group Addition: Introduce fluorine atoms at meta/para positions to enhance binding via hydrophobic interactions (see fluorinated analogs in and ).

- Molecular Docking: Use computational models (AutoDock Vina) to predict binding modes with target proteins .

Q. What mechanistic insights explain the compound’s interaction with neurotransmitter systems?

- Methodological Answer: The pyridine ring and amine group enable hydrogen bonding with glutamate receptors (e.g., NMDA). Fluorinated derivatives (e.g., difluorophenoxy analogs) show increased affinity due to enhanced lipophilicity and π-π stacking with aromatic residues. Radiolabeled analogs (³H or ¹⁴C) track uptake kinetics in neuronal cells .

Q. How can researchers profile impurities in this compound batches?

- Methodological Answer: Impurity profiling involves:

- LC-MS/MS: Identify trace byproducts (e.g., phenyl(pyridin-2-yl)methanone, CAS 91-02-1, a common synthesis intermediate).

- NMR Spin-Spin Coupling: Detect diastereomers or regioisomers.

- Reference Standards: Compare retention times with certified impurities (e.g., ACI 041404 in ) .

Q. What methodologies are used to study the compound’s pharmacokinetics in preclinical models?

- Methodological Answer:

- Plasma Protein Binding: Equilibrium dialysis to measure free vs. bound fractions.

- Metabolite Identification: LC-HRMS detects phase I/II metabolites (e.g., glucuronidated or oxidized forms).

- Tissue Distribution: Quantitative whole-body autoradiography (QWBA) in rodent models .

Data Contradiction Analysis Example

Scenario: Conflicting reports on IC₅₀ values for serotonin receptor inhibition.

- Resolution Steps:

- Re-test the compound under standardized assay conditions (pH 7.4, 37°C).

- Validate receptor expression levels in cell lines via Western blot.

- Cross-reference with structurally similar compounds (e.g., fluorinated analogs in ) to identify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。